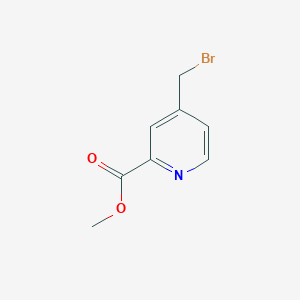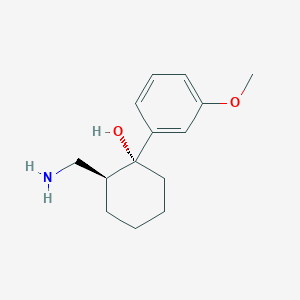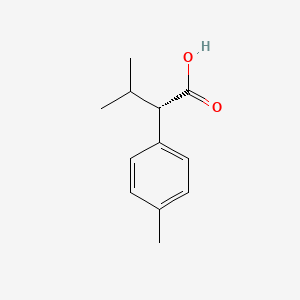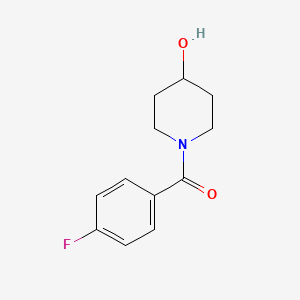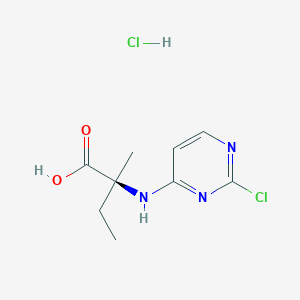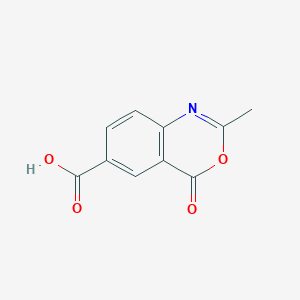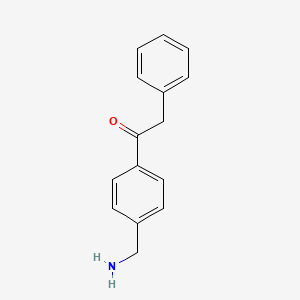
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone
Descripción general
Descripción
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone, also known as PMA-2, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of phenethylamines and is structurally similar to amphetamines. In
Mecanismo De Acción
The exact mechanism of action of 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone is not fully understood. However, it is believed to exert its pharmacological effects through its interactions with various neurotransmitter receptors. 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone has been found to bind to serotonin receptors, dopamine receptors, and norepinephrine receptors, leading to the release of these neurotransmitters and subsequent activation of downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, leading to increased neurotransmitter activity in the brain. This increased activity has been associated with various effects such as increased mood, increased alertness, and increased cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone in lab experiments include its ability to selectively activate various neurotransmitter receptors, allowing for the study of specific signaling pathways. Additionally, 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone has been found to have a relatively long half-life, allowing for longer experimental durations. However, the limitations of using 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone in lab experiments include its potential for toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for the study of 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone. One potential direction is the study of its effects on various neurological and psychiatric disorders such as depression and anxiety. Additionally, the development of new analogs of 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone with improved pharmacological properties could lead to the development of novel therapeutics for these disorders. Finally, the study of the long-term effects of 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone on the brain could provide valuable insights into the mechanisms underlying various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of pharmacological effects, including serotonin receptor agonism, dopamine receptor agonism, and norepinephrine receptor agonism. These effects make 1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone a promising compound for the study of various neurological and psychiatric disorders.
Propiedades
IUPAC Name |
1-[4-(aminomethyl)phenyl]-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-11-13-6-8-14(9-7-13)15(17)10-12-4-2-1-3-5-12/h1-9H,10-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAXGAFYAZLBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651300 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminomethyl-phenyl)-2-phenyl-ethanone | |
CAS RN |
801190-98-7 | |
| Record name | 1-[4-(Aminomethyl)phenyl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



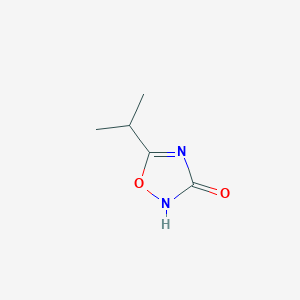
![ethyl 2-isopropyl-5-methyl-1H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1497603.png)
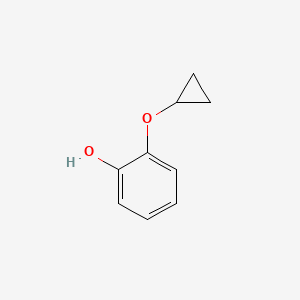
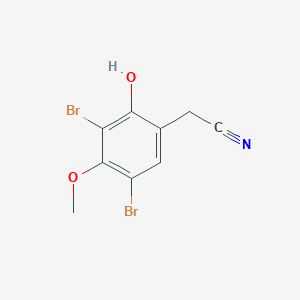
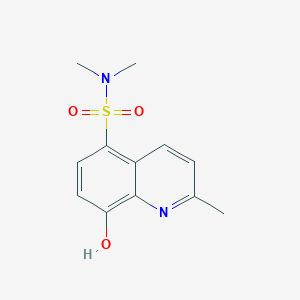
![(2-Amino-3-pyridinyl)-[1,1'-biphenyl]-4-yl-methanone](/img/structure/B1497614.png)
![(S)-tert-Butyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate](/img/structure/B1497615.png)
![N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine](/img/structure/B1497616.png)
